Gly-Gly-Gly-PEG2-azide
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Overview
Description
Gly-Gly-Gly-PEG2-azide is a compound composed of three glycine residues, a polyethylene glycol (PEG2) chain, and an azide group. This compound is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies. The azide group allows for easy conjugation to other molecules through click chemistry, making it a versatile tool in bioconjugation and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Gly-Gly-Gly-PEG2-azide typically involves the following steps:
Peptide Synthesis: The three glycine residues are synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
PEGylation: The PEG2 chain is attached to the peptide through a coupling reaction.
Azidation: The terminal hydroxyl group of the PEG2 chain is converted to an azide group using sodium azide in the presence of a suitable catalyst
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Peptide Synthesis: Large-scale SPPS is used to produce the glycine tripeptide.
PEGylation and Azidation: The PEG2 chain is attached, and the azide group is introduced using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions: Gly-Gly-Gly-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles.
Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalyst, alkyne, and appropriate solvents (e.g., dimethyl sulfoxide).
Substitution Reactions: Sodium azide, suitable nucleophiles, and solvents
Major Products:
1,2,3-Triazoles: Formed through click chemistry.
Substituted Derivatives: Formed through nucleophilic substitution
Scientific Research Applications
Gly-Gly-Gly-PEG2-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Employed in the production of advanced materials and nanotechnology .
Mechanism of Action
The mechanism of action of Gly-Gly-Gly-PEG2-azide involves its role as a linker in bioconjugation:
Molecular Targets: The azide group targets alkynes through click chemistry, forming stable triazole linkages.
Pathways Involved: The formation of 1,2,3-triazoles through click chemistry is a key pathway, enabling the conjugation of drugs to antibodies or other biomolecules
Comparison with Similar Compounds
Gly-Gly-Gly-PEG2-Alkyne: Similar structure but with an alkyne group instead of an azide.
Gly-Gly-Gly-PEG2-Amine: Contains an amine group instead of an azide.
Gly-Gly-Gly-PEG2-Carboxyl: Features a carboxyl group instead of an azide
Uniqueness: Gly-Gly-Gly-PEG2-azide is unique due to its azide group, which allows for efficient and selective conjugation through click chemistry. This makes it particularly valuable in the synthesis of antibody-drug conjugates and other bioconjugates .
Properties
Molecular Formula |
C12H23N7O5 |
---|---|
Molecular Weight |
345.36 g/mol |
IUPAC Name |
2-amino-N-[2-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C12H23N7O5/c13-7-10(20)16-9-12(22)17-8-11(21)15-1-3-23-5-6-24-4-2-18-19-14/h1-9,13H2,(H,15,21)(H,16,20)(H,17,22) |
InChI Key |
CLBIQTQAFPDAKO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])NC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
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